molecular formula C16H15N3O2 B14751335 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- CAS No. 2039-09-0

1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)-

Cat. No.: B14751335
CAS No.: 2039-09-0
M. Wt: 281.31 g/mol
InChI Key: ZNGIZFJRUCBBBH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its versatile biological activities and significant applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- typically involves cyclization reactions. One common method is the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological activities and improved physicochemical properties .

Scientific Research Applications

1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- stands out due to its dual methoxyphenyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its unique biological activities compared to other triazole derivatives .

Properties

CAS No.

2039-09-0

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3O2/c1-20-13-7-3-11(4-8-13)15-17-16(19-18-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,17,18,19)

InChI Key

ZNGIZFJRUCBBBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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